Methyldichlorosilane

Hydrosilylation catalysis Pt-catalyzed addition Methylchlorosilane reactivity

Methyldichlorosilane (CH₃SiHCl₂) is the definitive bifunctional organochlorosilane for formulators requiring both hydrosilylation‑active Si–H and two hydrolyzable Si–Cl groups on the same silicon center. Unlike dimethyldichlorosilane (no Si–H), trimethylchlorosilane (chain terminator only), or trichlorosilane (no methyl group for organic compatibility), this monomer uniquely enables controlled co‑hydrolysis to linear methylhydrosiloxane‑dimethylsiloxane copolymers with pendant Si–H groups that persist through hydrolysis. The resulting polymers undergo platinum‑catalyzed hydrosilylation cross‑linking with vinyl‑functional silicones—a pathway completely inaccessible with non‑hydrido analogs. Commercial purity ≥97% (GC) ensures reproducible stoichiometry in polymerization, hydrosilylation, and preceramic polymer synthesis. Source from a bifunctional monomer that delivers predictable moderate cure rates, high hydrogen‑content silicone oils (≥1.55 wt% H), and precise architectural control in SiC/Si₃N₄ preceramic routes.

Molecular Formula CH4Cl2Si
CH3SiHCl2
CH3Cl2Si
Molecular Weight 114.02 g/mol
CAS No. 75-54-7
Cat. No. B044661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldichlorosilane
CAS75-54-7
SynonymsMethylsilicon Dichloride;  Dichlorohydridomethylsilicon;  Dichloromethylsilane;  LS 50;  Methyldichlorosilane;  Methylhydrodichlorosilane;  Monomethyldichlorosilane
Molecular FormulaCH4Cl2Si
CH3SiHCl2
CH3Cl2Si
Molecular Weight114.02 g/mol
Structural Identifiers
SMILESC[Si](Cl)Cl
InChIInChI=1S/CH3Cl2Si/c1-4(2)3/h1H3
InChIKeyKTQYJQFGNYHXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in benzene, ether, heptane
SOL IN WATER
In water, 5,800 mg/L at 25 °C (est)
Solubility in water: reaction

Methyldichlorosilane (CAS 75-54-7) Procurement: Key Specifications and Industrial Position


Methyldichlorosilane (CH₃SiHCl₂, CAS 75-54-7) is a bifunctional organochlorosilane characterized by the simultaneous presence of one Si–H hydride moiety and two Si–Cl hydrolyzable groups on the same silicon center . Commercially available at purities of ≥97–99% (GC) , it appears as a colorless fuming liquid (bp 41°C, density 1.105 g/mL at 25°C) that is highly moisture-sensitive and flammable [1]. This compound is obtained primarily as a minor by-product (1–4% yield) in the Müller–Rochow direct synthesis of methylchlorosilanes, making its supply intrinsically tied to broader organosilicon production streams [2].

Why Generic Substitution Fails: Functional Divergence Between Methyldichlorosilane and Common Chlorosilane Alternatives


Methyldichlorosilane is not interchangeable with mono‑chloro, tri‑chloro, or non‑hydrido analogs such as dimethyldichlorosilane, trimethylchlorosilane, or trichlorosilane. The presence of both the hydridic Si–H bond and two hydrolyzable Si–Cl bonds on a single silicon atom confers a unique reactivity profile: the Si–H group enables hydrosilylation cross‑linking and reduction chemistry [1], while the two Si–Cl sites permit controlled hydrolysis to form linear polysiloxane backbones [2]. In contrast, dimethyldichlorosilane lacks the hydrosilylation‑active Si–H bond, trimethylchlorosilane functions solely as a chain terminator (monofunctional), and trichlorosilane provides three hydrolyzable sites but lacks the methyl group for organic compatibility and precise stoichiometric control in polymerization . Substituting any of these alternatives would alter the functionality, cross‑link density, or reaction pathway, yielding a fundamentally different polymeric architecture or reaction outcome. The quantitative evidence below substantiates these functional distinctions.

Methyldichlorosilane (75-54-7) Differential Evidence: Quantitative Comparative Data vs. Closest Analogs


Hydrosilylation Reactivity Order: Methyldichlorosilane Occupies a Distinct Intermediate Position Among Methylchlorosilanes

In platinum‑catalyzed competitive hydrosilylation reactions toward methallyl chloride, the reactivity order among methylchlorosilanes is clearly established as dimethylchlorosilane > methyldichlorosilane > trichlorosilane. Methyldichlorosilane occupies a distinct intermediate position, being more reactive than trichlorosilane but less reactive than dimethylchlorosilane [1]. This order is inversely correlated with Pt–Si bond strength, wherein the weakest Pt–Si intermediate (from dimethylchlorosilane) produces the fastest catalysis—a phenomenon termed 'survival of the weakest' [1]. For a researcher or process chemist, methyldichlorosilane provides a balanced hydrosilylation rate that is faster than trichlorosilane without the extreme lability associated with dimethylchlorosilane.

Hydrosilylation catalysis Pt-catalyzed addition Methylchlorosilane reactivity Si–H bond activation

Thermal Hydrosilylation Yield and Reaction Time: Methyldichlorosilane vs. Trichlorosilane at 250°C

In thermal (uncatalyzed) hydrosilylation of cycloalkenes at 250°C, methyldichlorosilane and trichlorosilane exhibit markedly different kinetic profiles. Trichlorosilane reacts with cycloalkenes (cyclopentene, cyclohexene, cycloheptene, cyclooctene) to afford cycloalkyltrichlorosilanes in 97–98% yield within 6 hours [1]. In contrast, methyldichlorosilane under identical conditions requires a significantly longer reaction time of 40 hours and yields cycloalkyl(methyl)dichlorosilanes in 88–92% yield with 4–8% recovery of unreacted cycloalkene [1]. The relative reactivity of hydrosilanes HSiCl₃−ₘMeₘ (m = 0–3) decreases as the number of chlorine substituents increases, following the order: m = 3 > 2 > 1 ≈ 0 [1].

Thermal hydrosilylation Uncatalyzed Si–H addition Cycloalkene functionalization Reaction kinetics

Thermal Decomposition Pathway and Intermediate Species Formation: Distinct Pyrolysis Behavior Among Methylchlorosilanes

Flash pyrolysis vacuum ultraviolet photoionization time‑of‑flight mass spectrometry reveals distinct thermal decomposition pathways for three methylchlorosilanes at temperatures from ~1000 K to 1500 K on a 20–100 μs timescale [1]. Methyltrichlorosilane (MTS) decomposes primarily via Si–C bond homolysis to form SiCl₃ and methyl radicals. Dimethyldichlorosilane decomposes by sequential methyl radical loss, with minor channels of CH₄ and CH₃Cl elimination. Methyldichlorosilane (SiHCH₃Cl₂) undergoes sequential CH₃ and H loss and/or molecular elimination of CH₄ to form SiCl₂, with HCl elimination as a contributing minor pathway [1]. Notably, all three molecules produce SiCl₂ in significant concentrations, but the decomposition routes differ, which affects the intermediate speciation during SiC chemical vapor deposition processes.

CVD precursor stability SiC deposition Flash pyrolysis Thermal decomposition mechanism

Polymer Network Architecture Control: Bifunctional Hydrolytic vs. Chain‑Terminating Behavior

The hydrolytic condensation behavior of chlorosilanes is governed by the number of hydrolyzable Si–Cl bonds. Methyldichlorosilane, with two Si–Cl groups, undergoes hydrolysis to yield linear polysiloxane chains when reacted with controlled amounts of water . In contrast, trimethylchlorosilane possesses only one Si–Cl bond and functions exclusively as a chain terminator (end‑capping agent), producing hexamethyldisiloxane upon hydrolysis [1]. Dimethyldichlorosilane also has two Si–Cl bonds but lacks the Si–H hydride group, yielding non‑hydrido linear chains [2]. Methyldichlorosilane's combination of two Si–Cl groups (chain extension) plus one Si–H group (post‑polymerization hydrosilylation cross‑linking) enables the synthesis of silicone oils with high hydrogen content (≥1.55 wt%) that are otherwise difficult to achieve [3].

Polysiloxane synthesis Cross‑linking density Hydrolytic condensation Silicone polymer architecture

Methyldichlorosilane (75-54-7): Evidence‑Backed Application Scenarios for Scientific and Industrial Use


Synthesis of Si–H Functional Polysiloxanes for Hydrosilylation‑Curable Silicone Formulations

Methyldichlorosilane is the monomer of choice for preparing linear polysiloxanes bearing pendant Si–H groups. Its two hydrolyzable Si–Cl bonds enable controlled co‑hydrolysis with dimethyldichlorosilane to yield methylhydrosiloxane‑dimethylsiloxane copolymers . The Si–H functionality persists through hydrolysis, allowing subsequent platinum‑catalyzed hydrosilylation cross‑linking with vinyl‑functional silicones—a reaction pathway inaccessible with dimethyldichlorosilane alone. The intermediate hydrosilylation reactivity of methyldichlorosilane (established above) translates into predictable, moderate cure rates in the final silicone formulation [1].

Synthesis of High Hydrogen‑Content Silicone Oils via Solvent‑Free Hydrolysis

Solvent‑free hydrolysis of methyldichlorosilane has been patented as a method to produce high hydrogen‑content silicone oils (≥1.55 wt% H) [2]. This process leverages the compound's bifunctional chlorosilane character to generate linear methylhydrosiloxane oligomers with minimal by‑product contamination. Alternative precursors such as trichlorosilane would produce branched or cross‑linked networks unsuitable for silicone oil applications, while dimethylchlorosilane lacks the hydride content necessary for high hydrogen loading [2].

Preceramic Polymer Precursor for Silicon Carbide (SiC) and Silicon Nitride (Si₃N₄) Ceramics

Methyldichlorosilane serves as a starting material in the preparation of silicon‑containing ceramics [3]. Hydrolysis, aminolysis, and sodium condensation of methyldichlorosilane yield products whose further polymerization or cross‑linking generates useful preceramic polymers for SiC and Si₃N₄ fabrication [3]. The distinct thermal decomposition pathway of methyldichlorosilane (sequential CH₃/H loss with SiCl₂ formation) [4] provides a different intermediate profile compared to methyltrichlorosilane (Si–C bond homolysis), which may influence the carbon‑to‑silicon ratio and microstructure of the final ceramic.

Functionalization of Oligophenylenes and Conjugated Polymers via Hydrosilylation

Methyldichlorosilane is employed in the hydrosilylation of oligophenylenes containing reactive residual ethynyl groups, alongside dimethylchlorosilane and trichlorosilane [5]. The resulting oligophenylenechlorosilanes contain reactive SiCl end‑groups for further elaboration. The intermediate hydrosilylation reactivity of methyldichlorosilane [1] offers a balanced addition rate that minimizes side reactions while ensuring complete functionalization of ethynyl moieties.

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